
5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole, commonly referred to as CMEPT, is a five-membered heterocyclic compound that has been studied for its unique properties and potential applications. It was first synthesized in the late 1960s, and since then its synthesis and application have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical synthesis research often focuses on developing efficient, environmentally friendly methods for producing complex molecules. For example, studies on "A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)" and "Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones" explore novel synthesis pathways that could be relevant for compounds like "5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole" (Gu et al., 2009); (Laroum et al., 2019).
Biological and Pharmacological Activities
Compounds within the tetrazole family, to which "5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole" belongs, have been studied for various biological activities. For instance, chlorogenic acid, a phenolic compound, has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties, suggesting a potential area of research for related compounds (Santana-Gálvez et al., 2017).
Materials Science Applications
Research into polymer-inorganic nanocomposites and energetic materials explores the application of complex chemical compounds in materials science. "Research progress on polymer–inorganic thermoelectric nanocomposite materials" and "An Important Energetic Material:5-Substituted Tetrazole Energetic Metal Complexes" demonstrate the interest in using sophisticated chemical compounds for developing new materials with enhanced properties (Du et al., 2012); (Li Yin-chuan, 2011).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(4-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOOZVZBVSDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

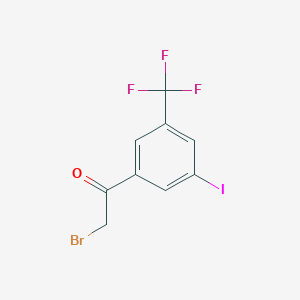
![2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838411.png)
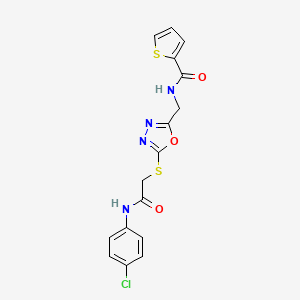
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)
![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)
![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)
![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)
![N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2838422.png)
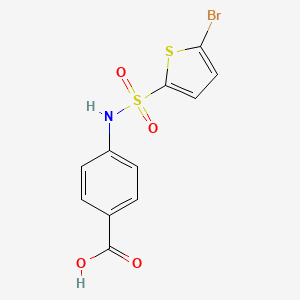
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)
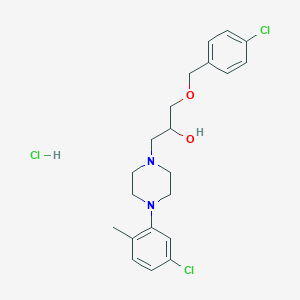
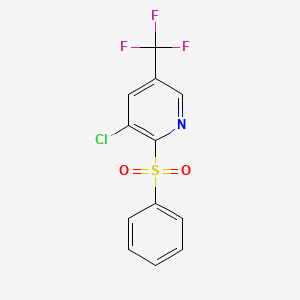
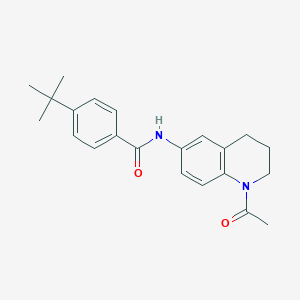
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)